molecular formula C20H27FN2 B5685100 1-(2-adamantyl)-4-(4-fluorophenyl)piperazine

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5685100
M. Wt: 314.4 g/mol
InChI Key: PWJQUXIRYIWJOX-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine, commonly known as 4-FA, is a synthetic drug that belongs to the class of amphetamines. It was first synthesized in the 1990s and has gained popularity as a recreational drug due to its stimulating and euphoric effects. However, its potential for abuse and harmful effects have raised concerns among researchers and authorities.

Mechanism of Action

4-FA acts as a releasing agent of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulating and euphoric effect.
Biochemical and Physiological Effects:
The use of 4-FA has been associated with a range of physiological and biochemical effects. These include increased heart rate and blood pressure, pupil dilation, sweating, and increased body temperature. Long-term use of 4-FA has been linked to neurotoxicity and damage to the serotonin-producing neurons in the brain.

Advantages and Limitations for Lab Experiments

4-FA has been used in research studies to investigate its mechanism of action and potential therapeutic applications. However, its potential for abuse and harmful effects on the brain limit its use in laboratory experiments.

Future Directions

Future research on 4-FA should focus on its potential therapeutic applications and the development of safer alternatives with fewer adverse effects. Further studies are needed to understand the long-term effects of 4-FA on the brain and the potential risks associated with its use.
In conclusion, 1-(2-adamantyl)-4-(4-fluorophenyl)piperazine, commonly known as 4-FA, is a synthetic drug that has gained popularity as a recreational drug due to its stimulating and euphoric effects. However, its potential for abuse and harmful effects have raised concerns among researchers and authorities. Further research is needed to understand its mechanism of action, potential therapeutic applications, and long-term effects on the brain.

Synthesis Methods

The synthesis of 4-FA involves the reaction of 4-fluoroaniline with 1-(2-adamantyl)piperazine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified through a series of chemical processes to obtain pure 4-FA.

Scientific Research Applications

4-FA has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, its use as a recreational drug has overshadowed its potential medical benefits.

properties

IUPAC Name

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2/c21-18-1-3-19(4-2-18)22-5-7-23(8-6-22)20-16-10-14-9-15(12-16)13-17(20)11-14/h1-4,14-17,20H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJQUXIRYIWJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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